1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde 1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 433241-35-1
VCID: VC21506936
InChI: InChI=1S/C18H16ClNO2/c1-13-15(12-21)14-6-2-4-8-17(14)20(13)10-11-22-18-9-5-3-7-16(18)19/h2-9,12H,10-11H2,1H3
SMILES: CC1=C(C2=CC=CC=C2N1CCOC3=CC=CC=C3Cl)C=O
Molecular Formula: C18H16ClNO2
Molecular Weight: 313.8g/mol

1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde

CAS No.: 433241-35-1

Cat. No.: VC21506936

Molecular Formula: C18H16ClNO2

Molecular Weight: 313.8g/mol

* For research use only. Not for human or veterinary use.

1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde - 433241-35-1

Specification

CAS No. 433241-35-1
Molecular Formula C18H16ClNO2
Molecular Weight 313.8g/mol
IUPAC Name 1-[2-(2-chlorophenoxy)ethyl]-2-methylindole-3-carbaldehyde
Standard InChI InChI=1S/C18H16ClNO2/c1-13-15(12-21)14-6-2-4-8-17(14)20(13)10-11-22-18-9-5-3-7-16(18)19/h2-9,12H,10-11H2,1H3
Standard InChI Key FJUXXMUUSLVJNB-UHFFFAOYSA-N
SMILES CC1=C(C2=CC=CC=C2N1CCOC3=CC=CC=C3Cl)C=O
Canonical SMILES CC1=C(C2=CC=CC=C2N1CCOC3=CC=CC=C3Cl)C=O

Introduction

Structural Characteristics and Identification

The compound 1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde consists of an indole scaffold substituted at three positions. The indole nucleus, a bicyclic heterocycle composed of a benzene ring fused to a pyrrole ring, serves as the core structure. This compound features a methyl group at the 2-position, a carbaldehyde (CHO) group at the 3-position, and a 2-(2-chlorophenoxy)ethyl substituent at the N1 position .

Chemical Identifiers

The compound can be unambiguously identified using several standard chemical identifiers, as documented in chemical databases:

Identifier TypeValue
PubChem CID798857
Molecular FormulaC18H16ClNO2
CAS Number433241-35-1
InChIInChI=1S/C18H16ClNO2/c1-13-15(12-21)14-6-2-4-8-17(14)20(13)10-11-22-18-9-5-3-7-16(18)19/h2-9,12H,10-11H2,1H3
InChIKeyFJUXXMUUSLVJNB-UHFFFAOYSA-N
SMILESCC1=C(C2=CC=CC=C2N1CCOC3=CC=CC=C3Cl)C=O

These identifiers provide essential information for database searches and structural verification across different chemical resources .

Physicochemical Properties

Understanding the physicochemical properties of 1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde is crucial for predicting its behavior in biological systems and its potential applications in medicinal chemistry.

Physical and Chemical Properties

The following table summarizes the key physicochemical properties of the compound:

PropertyValue
Molecular Weight313.8 g/mol
XLogP3-AA4.1
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count5
Exact Mass313.0869564 Da

The XLogP3-AA value of 4.1 indicates that the compound is relatively lipophilic, suggesting good membrane permeability but potentially limited water solubility. The absence of hydrogen bond donors and the presence of two hydrogen bond acceptors (the oxygen atoms in the carbaldehyde and phenoxy groups) influence its ability to interact with biological targets .

Structural Implications

The indole core provides a rigid, planar scaffold that can participate in π-stacking interactions with aromatic residues in proteins. The N1-substitution with the 2-(2-chlorophenoxy)ethyl group introduces flexibility through the ethyl linker while maintaining the potential for halogen bonding through the chlorine atom. The carbaldehyde group at the 3-position serves as a key reactive site for further derivatization and can participate in hydrogen bonding interactions with biological targets .

Chemical Reactivity and Transformations

The reactivity of 1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde is primarily dictated by the carbaldehyde functionality at the 3-position, which serves as a versatile handle for further modifications.

Reactions of the Carbaldehyde Group

The carbaldehyde group can participate in a variety of transformations:

Condensation Reactions

Indole-3-carbaldehydes can undergo condensation reactions with various nucleophiles, including amines, hydrazines, and hydroxylamines. For example, condensation with anthranilamide can lead to the formation of quinazolinone derivatives .

The research literature describes the condensation of indole-3-carbaldehydes with anthranilamide in the presence of Na2S2O5 at elevated temperatures (150°C) in N,N-dimethylacetamide (DMAC), yielding 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives with excellent yields .

Reduction Reactions

The carbaldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride. The resulting alcohol can serve as an intermediate for further functionalization .

Oxidation Reactions

Oxidation of the carbaldehyde to the corresponding carboxylic acid can be achieved using oxidizing agents such as potassium permanganate or the Pinnick oxidation (sodium chlorite with 2-methyl-2-butene as chlorine scavenger) .

Transformations of the Indole Core

The indole core itself can undergo various reactions, including:

Deformylation

Under certain conditions, indole-3-carbaldehydes can undergo deformylation. This reaction has been observed in the presence of certain reagents and can be a competing process in some transformations, as noted in the research literature on the reactivity of indole-3-carbaldehydes .

Applications and Future Directions

The structural and reactivity features of 1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde suggest several potential applications and directions for future research.

Antimicrobial Development

Given the documented antimicrobial activities of structurally related indole derivatives, 1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde could serve as a promising scaffold for the development of novel antimicrobial agents, particularly against Gram-positive bacteria and fungi .

Structure-Based Drug Design

The compound's well-defined structure with specific functional groups makes it amenable to structure-based drug design approaches. Computational studies, including molecular docking and quantitative structure-activity relationship (QSAR) analyses, could provide valuable insights into its potential interactions with specific biological targets .

Building Block for Heterocyclic Synthesis

The carbaldehyde functionality makes 1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde a valuable building block for the synthesis of more complex heterocyclic systems. As demonstrated in the literature, indole-3-carbaldehydes can serve as precursors for the synthesis of quinazolinones and other biologically relevant heterocycles .

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